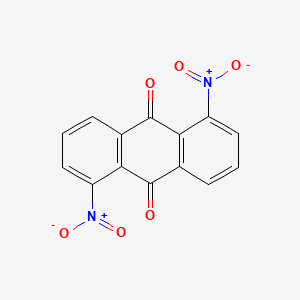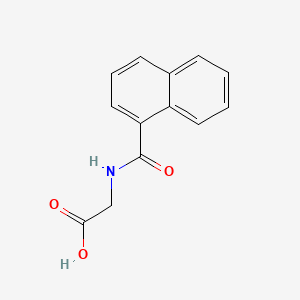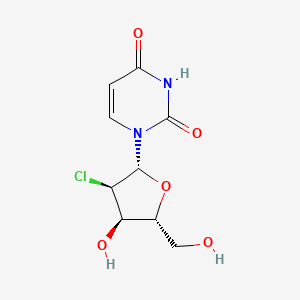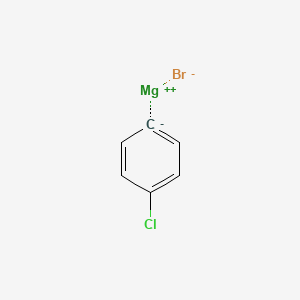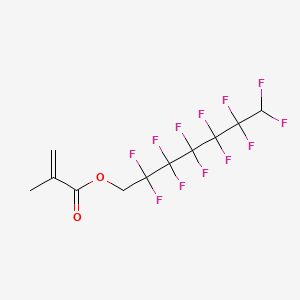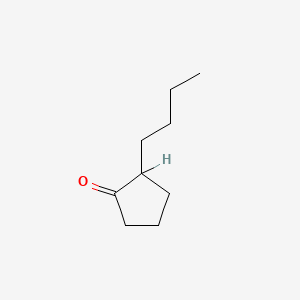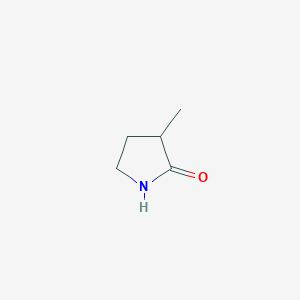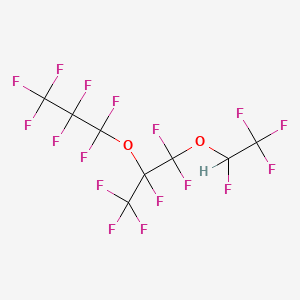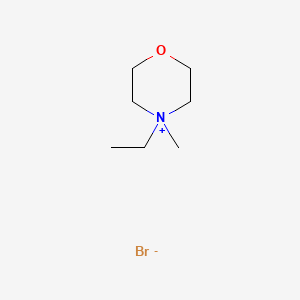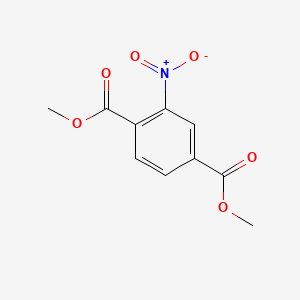
Dimethyl 2-nitroterephthalate
概要
説明
Dimethyl 2-nitroterephthalate is an organic compound with the molecular formula C10H9NO6. It is a derivative of terephthalic acid, where two carboxyl groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a nitro group. This compound is known for its pale yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 2-nitroterephthalate can be synthesized through the nitration of dimethyl terephthalate. The process involves dissolving dimethyl terephthalate in concentrated sulfuric acid and then slowly adding fuming nitric acid while maintaining the temperature below 20°C. The reaction mixture is then stirred for an hour, followed by quenching and neutralization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: Dimethyl 2-nitroterephthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: Dimethyl 2-aminoterephthalate.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Hydrolysis: 2-nitroterephthalic acid.
科学的研究の応用
Dimethyl 2-nitroterephthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of certain drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 2-nitroterephthalate primarily involves its reactivity due to the presence of the nitro group. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize different compounds. The ester groups also provide sites for hydrolysis and other transformations .
類似化合物との比較
Dimethyl terephthalate: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Dimethyl isophthalate: The ester groups are positioned differently on the aromatic ring, affecting its chemical properties.
Uniqueness: Dimethyl 2-nitroterephthalate is unique due to the presence of both ester and nitro groups, which confer distinct reactivity patterns. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
dimethyl 2-nitrobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKGMOYQZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022223 | |
| Record name | Dimethyl nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-45-5 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl nitroterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-nitroterephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl nitroterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-nitroterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL NITROTEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QLU09DZ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethyl nitroterephthalate a valuable building block in polymer synthesis?
A1: Dimethyl nitroterephthalate serves as a precursor to various substituted terephthalic acids, which are crucial monomers in synthesizing thermotropic polyesters [, , , , , ]. Its structure allows for modifications through nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
Q2: Can you provide an example of how dimethyl nitroterephthalate is modified to create novel monomers?
A2: Certainly! Researchers successfully synthesized aryloxyterephthalic acids by reacting dimethyl nitroterephthalate with various phenols. This reaction replaces the nitro group with the desired aryloxy group, expanding the range of monomers available for polyester production [, ].
Q3: How does the introduction of aromatic substituents through dimethyl nitroterephthalate modification influence the properties of the resulting polymers?
A3: Studies demonstrate that incorporating aromatic substituents via modified terephthalic acids derived from dimethyl nitroterephthalate significantly impacts the polymers' thermotropic behavior [, , , , , ]. For instance, increasing the length of the aromatic side chain generally improves both the solubility and meltability of the resulting polyesters [].
Q4: What specific types of thermotropic behavior have been observed in these modified polyesters?
A4: Researchers observed that polyesters synthesized using modified terephthalic acids derived from dimethyl nitroterephthalate often exhibit semicrystalline behavior and form nematic phases above their melting points [, , , , ]. This behavior is influenced by the specific aromatic substituents introduced and their arrangement within the polymer structure.
Q5: Are there any studies focusing on the degradation of polymers synthesized using dimethyl nitroterephthalate derivatives?
A5: Yes, research has investigated the methanolytic degradation of poly(ethylene terephthalate) (PET) copolymers containing nitroterephthalic units derived from dimethyl nitroterephthalate []. The study revealed that incorporating nitroterephthalic units enhances the degradation rate compared to standard PET, with degradation occurring preferentially at ester groups near the nitro group.
Q6: What is the significance of understanding the degradation behavior of these polymers?
A6: Understanding the degradation pathways of these polymers is crucial for several reasons. It allows for predicting their long-term performance in various applications, provides insights into their potential environmental impact, and informs the development of strategies for their controlled degradation or recycling.
Q7: Is there any structural information available about dimethyl nitroterephthalate itself?
A7: Yes, crystallographic studies on dimethyl nitroterephthalate revealed the spatial arrangement of its molecular components []. The two ester groups and the nitro group are not coplanar with the benzene ring, exhibiting specific dihedral angles, which can influence its reactivity and interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



